molecular formula C11H12ClFO2 B1411114 5-(4-Fluorophenoxy)pentanoyl chloride CAS No. 1987007-77-1

5-(4-Fluorophenoxy)pentanoyl chloride

Cat. No.: B1411114
CAS No.: 1987007-77-1
M. Wt: 230.66 g/mol
InChI Key: UJFLZFTZQDMLCY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pentanoyl chloride is an organic compound with the molecular formula C11H12ClFO. It is a derivative of pentanoyl chloride, where a fluorophenoxy group is attached to the pentanoyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 5-(4-Fluorophenoxy)pentanoyl chloride typically involves the reaction of 4-fluorophenol with pentanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Reaction of 4-Fluorophenol with Pentanoyl Chloride:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(4-Fluorophenoxy)pentanoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Alcohols, Amines

      Conditions: Room temperature or slightly elevated temperatures

      Products: Esters (with alcohols), Amides (with amines)

      Example: [ \text{this compound} + \text{R-OH} \rightarrow \text{5-(4-Fluorophenoxy)pentanoate Ester} + \text{HCl} ]

  • Hydrolysis

      Reagents: Water

      Conditions: Room temperature

      Products: 5-(4-Fluorophenoxy)pentanoic acid, Hydrochloric acid

      Example: [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{5-(4-Fluorophenoxy)pentanoic Acid} + \text{HCl} ]

Scientific Research Applications

5-(4-Fluorophenoxy)pentanoyl chloride has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the preparation of esters and amides for further chemical studies.
  • Biology

    • Utilized in the modification of biomolecules for studying biological processes.
    • Acts as a reagent in the synthesis of biologically active molecules.
  • Medicine

    • Investigated for potential therapeutic applications due to its ability to modify pharmacologically active compounds.
    • Used in drug development and medicinal chemistry research.
  • Industry

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

5-(4-Fluorophenoxy)pentanoyl chloride can be compared with other acyl chlorides and fluorinated compounds:

  • Pentanoyl Chloride

    • Similar structure but lacks the fluorophenoxy group.
    • Used in similar reactions but may have different reactivity and applications.
  • 4-Fluorophenylacetic Acid

    • Contains a fluorophenyl group but has a different acyl chain.
    • Used in the synthesis of different types of compounds.
  • 4-Fluorobenzoyl Chloride

Properties

IUPAC Name

5-(4-fluorophenoxy)pentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c12-11(14)3-1-2-8-15-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFLZFTZQDMLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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